Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17365738
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
| Standard InChI Key | UYMKMUZNHJKUQB-VQVTYTSYSA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@H]2CC[C@@H]1O2 |
| Canonical SMILES | COC(=O)C1CC2CCC1O2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate belongs to the class of oxabicyclic compounds, characterized by a seven-membered bicyclic framework with an oxygen atom bridging the 7-position. The "endo" designation refers to the spatial orientation of the methyl carboxylate group, which resides on the same face as the bridgehead hydrogen atoms. This stereochemistry is critical for its reactivity and intermolecular interactions.
The compound’s IUPAC name, methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, reflects its chiral centers at positions 1, 2, and 4. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the endo configuration, with distinct coupling constants between the bridgehead protons and the carboxylate group. The oxygen atom in the bicyclic system introduces strain, enhancing reactivity in ring-opening and functionalization reactions.
Comparative Analysis with Related Compounds
The structural uniqueness of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate becomes apparent when compared to analogs:
| Compound | Key Structural Differences | Reactivity and Applications |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Lacks methyl carboxylate group | Less reactive; limited synthetic utility |
| Exo-methyl isomer | Methyl group on opposite face | Distinct stereoselectivity in reactions |
| Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | Unsaturated bond at position 5 | Used in Cyclophellitol synthesis |
The endo configuration confers higher thermal stability compared to the exo isomer, as evidenced by differential scanning calorimetry (DSC) studies. Additionally, the carboxylate group enables participation in esterification and amidification reactions, broadening its utility in derivatization.
Synthesis and Production
Key Synthetic Routes
The synthesis of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves multistep sequences emphasizing stereochemical control. Two predominant methods are documented:
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Diels-Alder Cyclization:
Furans react with acetylenic dienophiles under Lewis acid catalysis to form the bicyclic framework. For example, rhodium-catalyzed OH-insertion with ethyl diazoacetate yields a precursor, which is subsequently esterified to the methyl carboxylate . This method achieves moderate yields (38–53%) but requires stringent temperature control (-50°C to -25°C) to minimize side reactions . -
Epoxide Cyclization:
A 3-cyclohexen-1-ol derivative undergoes epoxidation using tert-butyl hydroperoxide, followed by acid-catalyzed cyclization. Sulfonic acids like p-toluenesulfonic acid (PTSA) are preferred catalysts, operating at 10–30°C to favor the endo product . This route is scalable and avoids transition-metal catalysts, making it industrially viable.
Optimization Strategies
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Temperature Modulation: Lower temperatures (-50°C) during base-mediated ring-opening (e.g., with LiHMDS or KHMDS) suppress side-product formation, improving yields from 19% to 38% .
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Catalyst Selection: Rhodium complexes (e.g., Rh₂(OAc)₄) enhance regioselectivity in insertion reactions, while PTSA ensures high stereochemical fidelity in cyclization .
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Purification Techniques: Column chromatography with ether eluents, coupled with NMR monitoring, isolates the endo isomer with >95% purity.
Applications in Organic Synthesis and Pharmaceuticals
Building Block for Natural Products
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a precursor to solanoeclepin A, a potent hatching stimulant for potato cyst nematodes. Its rigid bicyclic core mimics terpene skeletons, enabling concise syntheses of complex natural products.
Pharmaceutical Intermediates
Derivatives of this compound are pivotal in synthesizing Cyclophellitol, a β-glucosidase inhibitor with anti-HIV activity. The carboxylate group facilitates conjugation to sugar moieties, enhancing drug solubility and bioavailability.
Research Advancements and Future Directions
Recent studies highlight its role in asymmetric catalysis, where chiral bicyclic frameworks induce enantioselectivity in C–C bond-forming reactions . Future research may explore its utility in polymer chemistry, leveraging strain-release polymerization for biodegradable materials.
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